Sitophilure

Insect chemical ecology Stored-product entomology Chiral pheromone differentiation

Sitophilure, chemically defined as (4S,5R)-5-hydroxy-4-methyl-3-heptanone, is the male-produced aggregation pheromone common to both the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais), the two most destructive stored-grain pests worldwide. First isolated and structurally elucidated by Phillips et al.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 71699-35-9
Cat. No. B1203871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitophilure
CAS71699-35-9
Synonymssitophilure
sitophilure, (R*,R*)-isomer
sitophilure, (R-(R*,R*))-isomer
sitophilure, (R-(R*,S*))-isomer
sitophilure, (S(R*,R*))-isomer
sitophilure, (S-(R*,S*))-isome
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(C(C)C(=O)CC)O
InChIInChI=1S/C8H16O2/c1-4-7(9)6(3)8(10)5-2/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1
InChIKeyGEZUGFBWAPDBGZ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitophilure (CAS 71699-35-9) – The Dual-Species Aggregation Pheromone Standard for Sitophilus Weevil Pest Management


Sitophilure, chemically defined as (4S,5R)-5-hydroxy-4-methyl-3-heptanone, is the male-produced aggregation pheromone common to both the rice weevil (Sitophilus oryzae) and the maize weevil (Sitophilus zeamais), the two most destructive stored-grain pests worldwide [1]. First isolated and structurally elucidated by Phillips et al. (1985), this chiral C8-ketol (C8H16O2; MW 144.21 g/mol) attracts both sexes of multiple Sitophilus species, making it a cornerstone semiochemical for integrated pest management (IPM) programs in bulk grain storage [2].

Why Sitophilure Cannot Be Substituted with Other Stored-Product Pheromones


Sitophilure's aggregation activity is exquisitely stereospecific: the natural (4S,5R)-enantiomer elicits olfactory responses 100- to 1,000-fold more intense than its three diastereomers in both S. zeamais and S. oryzae [1]. Interchanging sitophilure with sitophilate—the granary weevil's pheromone—is ineffective because (2S,3R)-sitophilate attracts S. granarius but shows no significant cross-attraction to S. oryzae or S. zeamais [2]. Furthermore, unlike the drugstore beetle sex pheromone stegobinone, whose activity vanishes upon epimerization at room temperature, sitophilure exhibits superior configurational stability, enabling reliable long-term lure performance [3].

Quantitative Evidence Guide: Sitophilure vs. Comparators


Enantiomeric Purity Drives Attraction Potency: (4S,5R)-Sitophilure Dominates Over Its Stereoisomers

The natural enantiomer (4S,5R)-sitophilure elicits dramatically stronger olfactory perception than any other stereoisomer. Using electroantennography (EAG), Levinson et al. (1990) demonstrated that olfactory perception of (4S,5R)-sitophilure in S. zeamais was 102–10³ times more intense than that of (4R,5S)-, (4R,5R)-, or (4S,5S)-sitophilure [1]. In S. oryzae females, the difference was at least 10³-fold; in males, it was ~10²-fold versus (4R,5S) and ~10³-fold versus the other isomers [1]. Walgenbach et al. (1987) confirmed that S. zeamais produces >98% (4S,5R)-sitophilure, and S. oryzae produces ≥92% of this enantiomer [2]. Behavioral assays confirmed S. zeamais and S. oryzae were most strongly attracted to (4S,5R); response to (4R,5S) by rice weevils was only approximately one-third that to (4S,5R) (P<0.01) [2].

Insect chemical ecology Stored-product entomology Chiral pheromone differentiation

Sitophilure vs. Sitophilate: Species-Specific Cross-Attraction Is Absent

Sitophilate is the male-produced aggregation pheromone of the granary weevil (S. granarius), a distinct Sitophilus species. Levinson et al. (1990) showed that while (4S,5R)-sitophilure elicits strong EAG responses in S. oryzae and S. zeamais, it does not serve as an effective aggregation pheromone for S. granarius [1]. Conversely, (2S,3R)-sitophilate—produced at >96% enantiomeric purity by S. granarius males—does not attract S. oryzae or S. zeamais in behavioral assays [2]. This species-level chemosensory divergence means sitophilure lures will fail to monitor or trap granary weevil populations, and vice versa.

Sitophilus pheromone specificity Cross-attraction bioassay IPM lure selection

Synthetic Accessibility: Chemoenzymatic Route Delivers High Yield and Enantiomeric Excess for Sitophilure

A two-step chemoenzymatic synthesis of (+)-sitophilure starting from commercially available 3,5-heptanedione achieves an overall yield of 81% with high enantiomeric purity, using isolated NADPH-dependent ketoreductases [1]. This contrasts with an earlier 12-step total synthesis yielding only 18% overall with 82% ee . An improved 8-step asymmetric synthesis using thiazolidinethione chiral auxiliaries reached 42% yield with 97% ee [2]. The two-step biocatalytic route represents the most efficient manufacturing method and is commercially scalable.

Pheromone manufacturing Asymmetric synthesis Ketoreductase biocatalysis

Field-Proven Synergy: Sitophilure + Food Bait Increases Trap Catch Additively

In a field trial in Kenya, flight traps and refuge traps baited with sitophilure (2 mg loading) plus cracked wheat captured significantly more Sitophilus spp. than pheromone or food bait alone [1]. The combination had an additive effect on trap catch; earlier laboratory trials had reported synergism. S. zeamais catch rose significantly with increasing pheromone loading (0.5, 1, and 2 mg tested), though for refuge traps the difference between 1 mg and 2 mg was not statistically significant [1]. This demonstrates that sitophilure-based lures can be optimized by dose and co-formulation with food attractants for enhanced field performance.

Field trapping Integrated pest management Lure co-formulation

Configurational Stability: Sitophilure Resists Activity Loss Unlike Epimerizable Pheromones

Stegobinone, the sex pheromone of the drugstore beetle, loses all biological activity upon epimerization at room temperature within two weeks [1]. Sitophilure, by contrast, contains no epimerizable center under standard storage conditions, and its (4S,5R) configuration is chemically stable. This inherent stability translates to longer lure field life and consistent trap performance over extended deployment periods. While no direct shelf-life study comparing sitophilure to stegobinone was retrieved, the structural basis for this differentiation—absence of a labile hemiketal or enolizable 1,3-dicarbonyl motif—supports a class-level inference of superior storage stability.

Pheromone stability Lure shelf-life Epimerization

Sitophilure Application Scenarios: From Research Lab to Bulk Grain Storage


Dual-Species Monitoring in Rice and Maize Storage Facilities

Sitophilure-baited traps provide simultaneous surveillance of both S. oryzae and S. zeamais populations in stored rice, maize, and other cereal grains. The compound's equal potency for both species—confirmed by species-level EAG and behavioral data [1]—eliminates the need for separate species-specific lures, simplifying inventory and reducing monitoring costs in mixed-commodity warehouses.

High-Sensitivity Early-Warning Detection via Pheromone + Food Bait Co-Deployment

For maximum trap sensitivity, sitophilure lures (2 mg loading) should be co-deployed with cracked wheat or grain volatiles. Field data confirm that the pheromone–food bait combination produces higher catches than either component alone [2], enabling earlier detection of incipient infestations before they reach economic threshold levels.

Enantioselective Synthesis of the Natural (4S,5R)-Enantiomer for Biological Studies

Researchers investigating Sitophilus chemoreception or olfactory receptor neuron (ORN) specificity require enantiomerically pure (4S,5R)-sitophilure (≥96% ee), as the other three stereoisomers elicit 100–1000× weaker olfactory responses [3]. The two-step chemoenzymatic route (81% yield) [4] or the thiazolidinethione-based asymmetric synthesis (97% ee) [5] are preferred procurement pathways for this material.

Integrated Pest Management (IPM) Programs in Tropical and Subtropical Grain Storage

Sitophilure's chemical stability under warm ambient conditions makes it suitable for deployment in tropical grain stores without cold-chain logistics, unlike epimerizable pheromones such as stegobinone [6]. Mass-trapping pilot studies using high-density probe traps baited with sitophilure have demonstrated population suppression in wheat bulks [7], supporting its use as a reduced-risk alternative to fumigants.

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